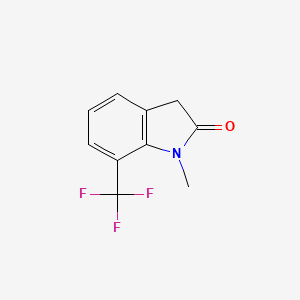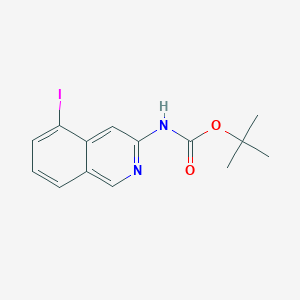![molecular formula C8H15NOSi B13664263 1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile](/img/structure/B13664263.png)
1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile is a chemical compound with the molecular formula C8H15NOSi and a molecular weight of 169.3 g/mol . This compound is characterized by the presence of a cyclobutane ring, a nitrile group, and a trimethylsilyl group attached to an oxygen atom. It is used in various chemical reactions and has applications in scientific research.
准备方法
The synthesis of 1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile typically involves the reaction of cyclobutanecarbonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Cyclobutanecarbonitrile+Trimethylsilyl chloride→this compound+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反应分析
1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
作用机制
The mechanism of action of 1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions . The cyclobutane ring provides a rigid framework that influences the compound’s overall reactivity and selectivity.
相似化合物的比较
1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile can be compared with other similar compounds, such as:
Cyclobutanecarbonitrile: Lacks the trimethylsilyl group, making it less stable and reactive.
1-[(Trimethylsilyl)oxy]cyclopentanecarbonitrile: Contains a cyclopentane ring instead of a cyclobutane ring, resulting in different reactivity and selectivity.
1-[(Trimethylsilyl)oxy]cyclohexanecarbonitrile: Contains a cyclohexane ring, which further alters its chemical properties and applications.
The uniqueness of this compound lies in its combination of a cyclobutane ring, a nitrile group, and a trimethylsilyl group, which imparts specific reactivity and stability characteristics.
属性
分子式 |
C8H15NOSi |
|---|---|
分子量 |
169.30 g/mol |
IUPAC 名称 |
1-trimethylsilyloxycyclobutane-1-carbonitrile |
InChI |
InChI=1S/C8H15NOSi/c1-11(2,3)10-8(7-9)5-4-6-8/h4-6H2,1-3H3 |
InChI 键 |
AEFNXNUFVVAOQA-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC1(CCC1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



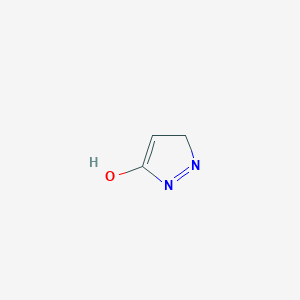
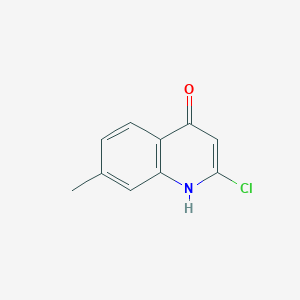
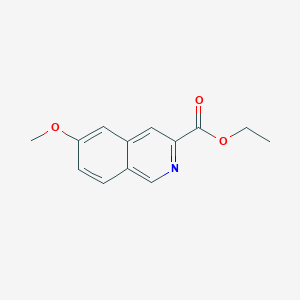
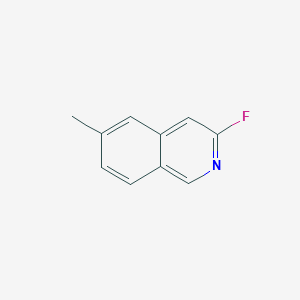
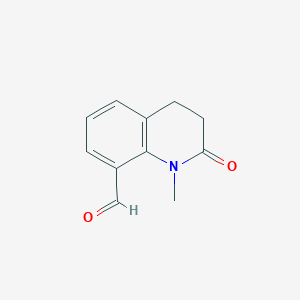

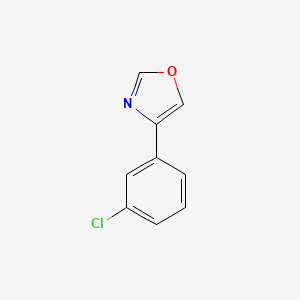

![2-Chloroimidazo[1,2-a]pyridin-6-ol](/img/structure/B13664213.png)

